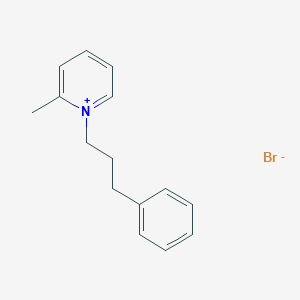
1-(3-Phenylpropyl)-2-methylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-2-methylpyridinium bromide (PPMPB) is a chemical compound that has been widely studied in scientific research for its various applications. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis and as a biochemical tool to study the physiological effects of certain compounds. In
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylpropyl)-2-methylpyridinium bromide involves its ability to bind to the active site of enzymes and block their activity. As a quaternary ammonium salt, 1-(3-Phenylpropyl)-2-methylpyridinium bromide is positively charged and can interact with the negatively charged active site of enzymes. This interaction disrupts the normal enzymatic activity and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been shown to have a variety of biochemical and physiological effects in scientific research. It has been used to study the role of acetylcholinesterase and butyrylcholinesterase in neurotransmission and muscle contraction. It has also been shown to have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Phenylpropyl)-2-methylpyridinium bromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their specific roles in physiological processes. However, one limitation is that 1-(3-Phenylpropyl)-2-methylpyridinium bromide may have off-target effects on other enzymes or physiological processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 1-(3-Phenylpropyl)-2-methylpyridinium bromide research. One direction is to further explore its potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as a biochemical tool to study the role of other enzymes and physiological processes. Additionally, the synthesis of new derivatives of 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to compounds with improved selectivity and potency for specific enzymes or physiological processes.
Conclusion:
1-(3-Phenylpropyl)-2-methylpyridinium bromide is a chemical compound that has been widely studied in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to new insights into the role of enzymes and physiological processes in various diseases and disorders.
Métodos De Síntesis
1-(3-Phenylpropyl)-2-methylpyridinium bromide can be synthesized through a series of chemical reactions involving pyridine, benzyl bromide, and methyl iodide. The first step involves the reaction between pyridine and benzyl bromide to form 1-benzylpyridinium bromide. This intermediate is then reacted with methyl iodide to yield 1-(3-Phenylpropyl)-2-methylpyridinium bromide. The synthesis of 1-(3-Phenylpropyl)-2-methylpyridinium bromide can be achieved through several variations of this reaction sequence, with different starting materials and reagents.
Aplicaciones Científicas De Investigación
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been used in scientific research as a biochemical tool to study the physiological effects of certain compounds. It is commonly used as a quaternary ammonium salt to block the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity can be used to study the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
Propiedades
Número CAS |
10551-42-5 |
|---|---|
Nombre del producto |
1-(3-Phenylpropyl)-2-methylpyridinium bromide |
Fórmula molecular |
C15H18BrN |
Peso molecular |
292.21 g/mol |
Nombre IUPAC |
2-methyl-1-(3-phenylpropyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18N.BrH/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15;/h2-6,8-10,12H,7,11,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HFVATZRDXYQGBX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
SMILES canónico |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Otros números CAS |
10551-42-5 |
Pictogramas |
Irritant |
Sinónimos |
1-(3-phenylpropyl)-2-methylpyridinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















